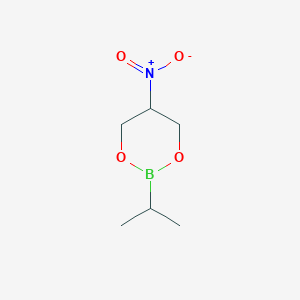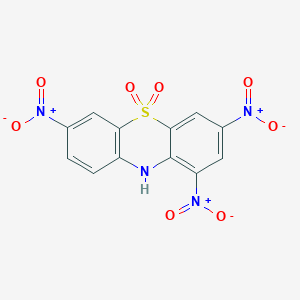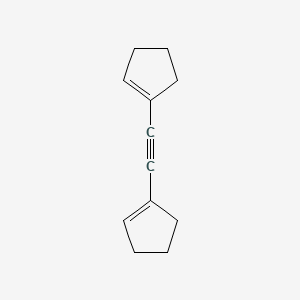![molecular formula C13H20O3 B14417739 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-05-9](/img/structure/B14417739.png)
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound with the molecular formula C12H20O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of oxirane (ethylene oxide) with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A similar spiro compound with a different substituent.
Spiro[4.5]dec-7-ene: Another spiro compound with variations in the ring structure.
Uniqueness
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its specific oxolan-2-ylmethyl substituent, which imparts distinct chemical and biological properties compared to other spiro compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81842-05-9 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
8-(oxolan-2-ylmethyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C13H20O3/c1-2-12(14-7-1)10-11-3-5-13(6-4-11)15-8-9-16-13/h3,12H,1-2,4-10H2 |
InChI Key |
WVEWPIYHJMVYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


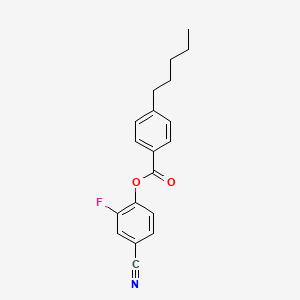
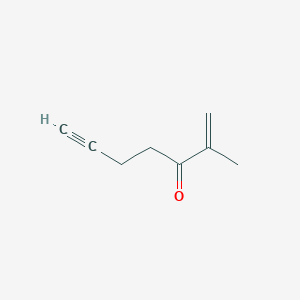
-lambda~2~-stannane](/img/structure/B14417670.png)
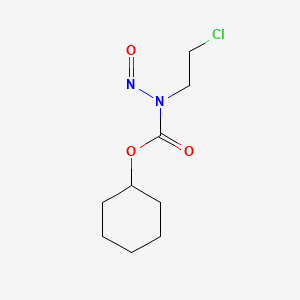
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

